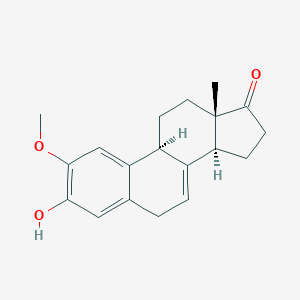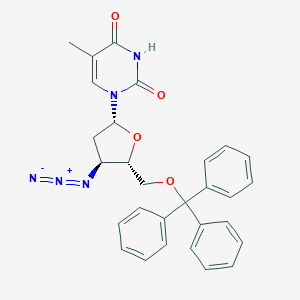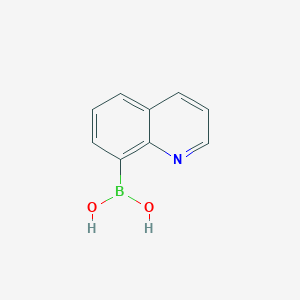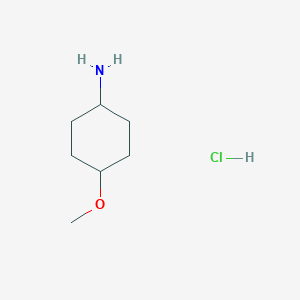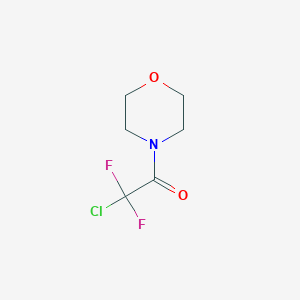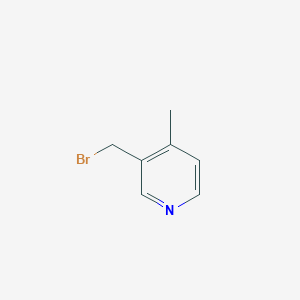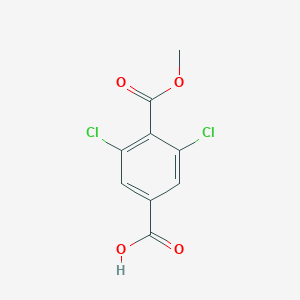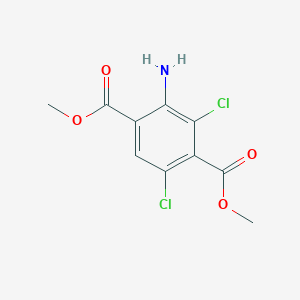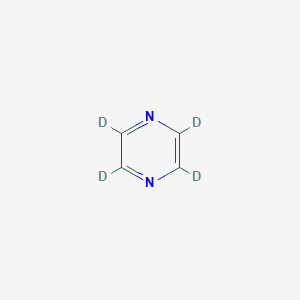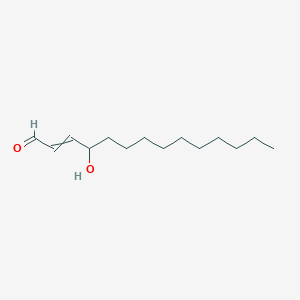![molecular formula C10H9ClN2O4S2 B050196 3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124850-85-7](/img/structure/B50196.png)
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CTD, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. CTD is a member of the benzothiadiazine family of compounds, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of CTD is not fully understood. However, it is believed that CTD exerts its antiviral and anticancer activities by inhibiting the activity of certain enzymes that are essential for viral replication and cancer cell growth. Specifically, CTD has been shown to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV-1. Moreover, CTD has been found to inhibit the activity of the topoisomerase II enzyme, which is essential for DNA replication and cell division in cancer cells.
Effets Biochimiques Et Physiologiques
CTD has been shown to have a variety of biochemical and physiological effects. For example, CTD has been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, CTD has been shown to inhibit the production of inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, CTD has been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which may have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CTD in lab experiments is its diverse biological activities, which make it a potential candidate for a variety of applications. Moreover, CTD is relatively easy to synthesize and is commercially available. However, one limitation of using CTD in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on CTD. For example, further studies are needed to elucidate the mechanism of action of CTD and to identify its molecular targets. Additionally, studies are needed to investigate the potential use of CTD in the treatment of other diseases, such as viral infections and inflammatory diseases. Moreover, studies are needed to investigate the potential use of CTD in combination with other drugs for the treatment of cancer. Finally, studies are needed to investigate the potential use of CTD as a tool for studying the role of certain enzymes in biological processes.
Méthodes De Synthèse
The synthesis of CTD involves the reaction of 2-chloro-4,5-diaminobenzoic acid with 2-mercaptoacetic acid in the presence of a suitable oxidizing agent. The reaction proceeds via the formation of an intermediate, which is subsequently oxidized to yield CTD. The purity of the synthesized product is typically confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.
Applications De Recherche Scientifique
CTD has been extensively studied for its potential applications in various fields of scientific research. In particular, CTD has been shown to have antiviral activity against a wide range of viruses, including HIV-1, herpes simplex virus, and influenza virus. Moreover, CTD has been found to exhibit anticancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, CTD has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
124850-85-7 |
|---|---|
Nom du produit |
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Formule moléculaire |
C10H9ClN2O4S2 |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
3-[(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H9ClN2O4S2/c11-6-1-2-8-7(5-6)12-10(13-19(8,16)17)18-4-3-9(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
Clé InChI |
STYVDVXPDDHTGD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCCC(=O)O |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



